molecular formula C12H20ClNO2 B6343537 4-(Benzyloxy)piperidine hydrochloride hydrate CAS No. 2368828-81-1

4-(Benzyloxy)piperidine hydrochloride hydrate

Cat. No.: B6343537
CAS No.: 2368828-81-1
M. Wt: 245.74 g/mol
InChI Key: SRWIPKLMGJXMIW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)piperidine hydrochloride hydrate is an organic compound with the molecular formula C12H17NO·HCl·H2O. It is a white to off-white solid that is soluble in water and various organic solvents. This compound is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)piperidine hydrochloride hydrate typically involves the reaction of piperidine with benzyl alcohol in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The general steps are as follows:

  • Dissolve piperidine in anhydrous toluene.
  • Add benzyl alcohol and a suitable catalyst, such as palladium on carbon.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and acidify with hydrochloric acid to form the hydrochloride salt.
  • Filter, wash, and dry the resulting solid to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)piperidine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

4-(Benzyloxy)piperidine hydrochloride hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)piperidine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

4-(Benzyloxy)piperidine hydrochloride hydrate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzyloxy group and the piperidine ring, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-phenylmethoxypiperidine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH.H2O/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-13H,6-10H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWIPKLMGJXMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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